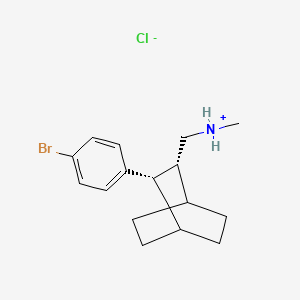
cis-2-(p-Bromophenyl)-3-methylaminomethylbicyclo(2.2.2)octane, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-2-(p-Bromophenyl)-3-methylaminomethylbicyclo(222)octane, hydrochloride is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
The synthesis of cis-2-(p-Bromophenyl)-3-methylaminomethylbicyclo(2.2.2)octane, hydrochloride typically involves multiple steps, starting with the preparation of the bicyclic core. The reaction conditions often include the use of bromine and other brominating agents to introduce the bromophenyl group. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The bromophenyl group can participate in substitution reactions, often using nucleophilic reagents. Common reagents and conditions used in these reactions include molecular bromine, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Scientific Research Applications
cis-2-(p-Bromophenyl)-3-methylaminomethylbicyclo(2.2.2)octane, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a subject of study in biochemical research.
Industry: It may be used in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism by which cis-2-(p-Bromophenyl)-3-methylaminomethylbicyclo(2.2.2)octane, hydrochloride exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its mechanism of action are ongoing to fully understand its molecular targets and pathways involved .
Comparison with Similar Compounds
When compared to other similar compounds, cis-2-(p-Bromophenyl)-3-methylaminomethylbicyclo(2.2.2)octane, hydrochloride stands out due to its unique bicyclic structure and the presence of the bromophenyl group. Similar compounds include other brominated bicyclic compounds and those with similar functional groups. The uniqueness of this compound lies in its specific structural arrangement and the resulting chemical properties .
Properties
CAS No. |
62374-12-3 |
|---|---|
Molecular Formula |
C16H23BrClN |
Molecular Weight |
344.7 g/mol |
IUPAC Name |
[(2R,3S)-3-(4-bromophenyl)-2-bicyclo[2.2.2]octanyl]methyl-methylazanium;chloride |
InChI |
InChI=1S/C16H22BrN.ClH/c1-18-10-15-11-2-4-12(5-3-11)16(15)13-6-8-14(17)9-7-13;/h6-9,11-12,15-16,18H,2-5,10H2,1H3;1H/t11?,12?,15-,16-;/m1./s1 |
InChI Key |
QTVXKUYKNKHQPH-SNDRXHBGSA-N |
Isomeric SMILES |
C[NH2+]C[C@H]1[C@H](C2CCC1CC2)C3=CC=C(C=C3)Br.[Cl-] |
Canonical SMILES |
C[NH2+]CC1C2CCC(C1C3=CC=C(C=C3)Br)CC2.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


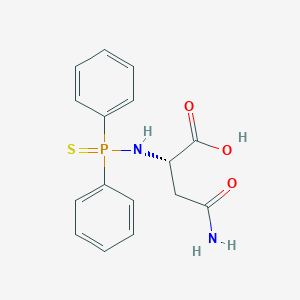
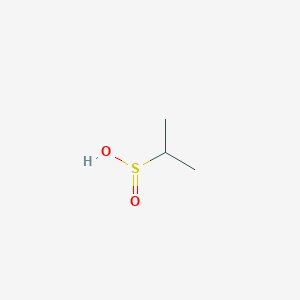
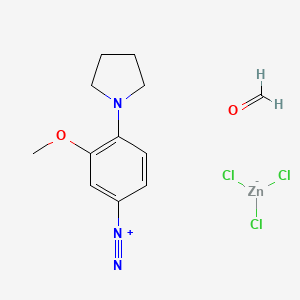
![2-[4-(Phenylamino)-1,3-butadienyl]-3-(3-sulphonatobutyl)naphtho[2,3-d]thiazolium](/img/structure/B13759502.png)

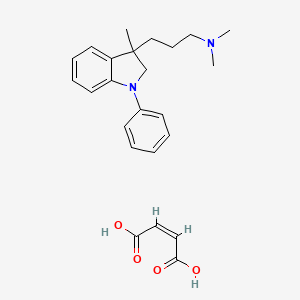


![5,7-Dichloro-2-(4-fluorophenyl)pyrazolo[1,5-A]pyrimidine](/img/structure/B13759542.png)
![[1,1'-Biphenyl]-4-ol, 3,3''-thiobis[4',5-bis(1,1-dimethylethyl)-](/img/structure/B13759545.png)

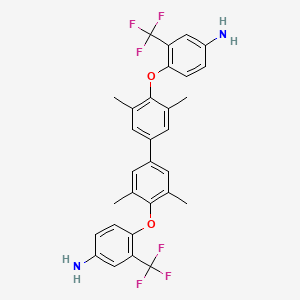
![3-(furan-2-yl)-4-[(E)-pyridin-4-ylmethylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B13759569.png)
![N-[1-(Piperidin-1-yl)propan-2-yl]-N-(pyridin-4-yl)acetamide](/img/structure/B13759573.png)
